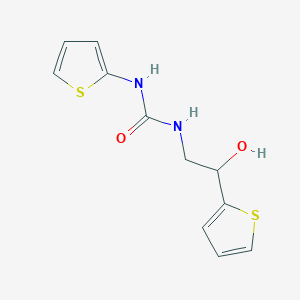

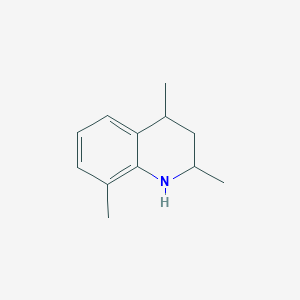

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained attention due to its potential applications in scientific research. It is a urea derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Anion Binding and Sensor Development

Anion Binding with Urea and Thiourea Derivatives : Urea and thiourea groups are prominent in anion receptor chemistry due to their ability to form hydrogen bonds with anions, offering selectivity to anions of complementary geometry. Such properties have led to the development of diverse organic molecules for anion sensing, highlighting the potential for "1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea" in anion detection and sensing applications. This area of research spans from the synthesis of (thio)urea derivatives to their application in photophysical characterization of host–guest systems and ion transport studies, contributing to crystal engineering and the development of functional materials (Blažek Bregović, Basarić, & Mlinarić-Majerski, 2015).

Drug Design and Medicinal Chemistry

Ureas in Drug Design : Urea structures have significant roles in medicinal chemistry, particularly in drug design, due to their unique hydrogen bonding capabilities. These functionalities allow ureas to engage in drug-target interactions, modifying selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. The review by Jagtap et al. (2017) provides insights into the importance of urea in drug design, summarizing various urea derivatives as modulators of biological targets like kinases, NAMPT, soluble epoxide hydrolases, and mTOR, among others. Such information underscores the potential utility of "1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea" in the development of new therapeutic agents (Jagtap, Kondekar, Sadani, & Chern, 2017).

Environmental Chemistry and Biodegradation

Biodegradation of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater : While not directly related to the compound , research on the biodegradation and fate of ETBE highlights the environmental relevance of ether compounds, including potential urea derivatives. Microorganisms capable of degrading ether compounds aerobically or via cometabolism suggest avenues for investigating the environmental behavior and biodegradation potential of "1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea." Such studies contribute to understanding the environmental impact and degradation pathways of complex organic compounds in soil and groundwater (Thornton et al., 2020).

properties

IUPAC Name |

1-(2-hydroxy-2-thiophen-2-ylethyl)-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S2/c14-8(9-3-1-5-16-9)7-12-11(15)13-10-4-2-6-17-10/h1-6,8,14H,7H2,(H2,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAMUOVPZPETAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)NC2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-1,3-cyclohexanedione](/img/structure/B2895646.png)

![7-(4-(4-ethoxybenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2895657.png)

![N-(2-fluorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2895658.png)

![2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2895659.png)

![2,6-difluoro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2895660.png)

![3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid](/img/structure/B2895662.png)

![N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2895665.png)